molecular formula C21H22N2O3S B2980969 2-(4-ethoxyphenyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 923484-02-0

2-(4-ethoxyphenyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2980969
CAS No.: 923484-02-0
M. Wt: 382.48
InChI Key: QFTVNOJCGMTZJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethoxyphenyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide is a useful research compound. Its molecular formula is C21H22N2O3S and its molecular weight is 382.48. The purity is usually 95%.
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Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

Research on chloroacetamide herbicides like acetochlor and metolachlor, which share some structural similarities with the specified compound, highlights the metabolic pathways and potential environmental impacts of these chemicals. Studies have shown that these herbicides undergo complex metabolic activation, leading to DNA-reactive products. This research is crucial for understanding the environmental fate and potential risks associated with these herbicides, providing a basis for developing safer agricultural chemicals (Coleman et al., 2000).

Synthesis of Protein Tyrosine Phosphatase Inhibitors

Compounds with similar structural features have been synthesized and evaluated for their inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), showing potential as antidiabetic agents. This illustrates the compound's relevance in medicinal chemistry for designing inhibitors with therapeutic applications (Saxena et al., 2009).

Antimicrobial Activities of Thiazole Derivatives

The synthesis of thiazole and fused thiazole derivatives demonstrates their potential in antimicrobial applications. These compounds, which are structurally related, show activity against various bacterial and fungal isolates, suggesting the broader applicability of thiazole derivatives in developing new antimicrobial agents (Wardkhan et al., 2008).

Coordination Complexes and Antioxidant Activity

Research into pyrazole-acetamide derivatives and their coordination complexes with metals like Co(II) and Cu(II) highlights the interplay between molecular structure and biological activity. These studies not only contribute to the field of coordination chemistry but also explore the antioxidant properties of these complexes, indicating potential applications in oxidative stress mitigation and related therapeutic areas (Chkirate et al., 2019).

Green Synthesis and Catalytic Applications

The use of specific acetamide derivatives in catalytic processes for green chemistry applications, such as the synthesis of N-(3-amino-4-methoxyphenyl)acetamide, showcases the role of such compounds in environmentally friendly manufacturing processes. This research underlines the importance of developing efficient, sustainable chemical syntheses and the potential of acetamide derivatives in catalysis (Qun-feng, 2008).

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S/c1-4-26-17-8-5-15(6-9-17)12-20(24)23-21-22-18(13-27-21)16-7-10-19(25-3)14(2)11-16/h5-11,13H,4,12H2,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTVNOJCGMTZJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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